molecular formula C45H76O3 B593973 13(S)-HODE cholesteryl ester

13(S)-HODE cholesteryl ester

Cat. No.: B593973
M. Wt: 665.1 g/mol
InChI Key: RZXYPSUQZUUHPD-XFIJILBJSA-N
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Description

13(S)-Hydroxy-9Z,11E-octadecadienoic acid cholesteryl ester, commonly known as 13(S)-HODE cholesteryl ester, is a lipid compound formed by the esterification of 13(S)-HODE with cholesterol. This compound is a member of the cholesteryl ester family, which plays a crucial role in lipid metabolism and is involved in various physiological and pathological processes.

Scientific Research Applications

13(S)-HODE cholesteryl ester has several scientific research applications, including:

Safety and Hazards

Cholesteryl ester transfer proteins (CETP) inhibitors are not associated with an increased risk of MACE or all-cause mortality . There is a trend towards small reductions in nonfatal MI and cardiovascular death, though the clinical importance of such reductions is likely modest .

Future Directions

There is a trend towards small reductions in nonfatal MI and cardiovascular death, though the clinical importance of such reductions is likely modest . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13(S)-HODE cholesteryl ester typically involves the esterification of 13(S)-HODE with cholesterol. This reaction can be catalyzed by enzymes such as lecithin-cholesterol acyltransferase (LCAT) or acyl-CoA:cholesterol acyltransferase (ACAT). The reaction conditions often include the presence of a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of cholesteryl esters, including this compound, involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-throughput lipidomics and liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

13(S)-HODE cholesteryl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.

    Hydrolyzing agents: Such as water and enzymes like cholesterol esterase.

    Catalysts: Such as acids, bases, or enzymes like LCAT and ACAT.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, free cholesterol, and 13(S)-HODE .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13(S)-HODE cholesteryl ester is unique due to its specific fatty acid component, 13(S)-HODE, which is a hydroxylated derivative of linoleic acid. This hydroxyl group imparts distinct biochemical properties and potential biological activities, differentiating it from other cholesteryl esters .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXYPSUQZUUHPD-XFIJILBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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